1-Carboxy-2-methylpropylphosphonic acid
Overview
Description
1-Carboxy-2-methylpropylphosphonic acid is an organophosphorus compound with the molecular formula C5H11O5P. It is characterized by the presence of both carboxylic acid and phosphonic acid functional groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Carboxy-2-methylpropylphosphonic acid can be synthesized through several methods:
Oxidation of Alkylbenzenes: This method involves the oxidation of substituted alkylbenzenes using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide (CO2) to form carboxylic acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes and the use of Grignard reagents due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Carboxy-2-methylpropylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The carboxylic acid and phosphonic acid groups can participate in substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Phosphoric acid derivatives.
Reduction Products: Phosphine derivatives.
Substitution Products: Ester and amide derivatives.
Scientific Research Applications
1-Carboxy-2-methylpropylphosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Carboxy-2-methylpropylphosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with cofactors. The phosphonic acid group is particularly effective in mimicking phosphate groups, allowing it to interfere with phosphorylation processes in biological systems .
Comparison with Similar Compounds
Aminomethylphosphonic Acid: Similar in structure but contains an amino group instead of a carboxylic acid group.
Phosphonoacetic Acid: Contains a phosphonic acid group attached to an acetic acid moiety.
Biological Activity
1-Carboxy-2-methylpropylphosphonic acid (CMPPA) is an organophosphorus compound notable for its dual functional groups—carboxylic acid and phosphonic acid. This unique structure allows CMPPA to participate in various biological processes and chemical reactions, making it a subject of interest in both scientific research and potential therapeutic applications.
- Molecular Formula : C5H11O5P
- CAS Number : 1263034-08-7
CMPPA's structure enables it to mimic phosphate groups, which is crucial for its biological activity, particularly in enzyme inhibition and interaction with biochemical pathways.
The biological activity of CMPPA primarily stems from its ability to interact with enzymes and receptors. It can inhibit enzyme activity by binding to active sites or interacting with cofactors, thereby disrupting phosphorylation processes essential for cellular functions. This mechanism has implications for its potential use in therapeutic applications targeting specific metabolic pathways.
Enzyme Inhibition
Research indicates that CMPPA can inhibit various enzymes by mimicking phosphate substrates. This inhibition can affect metabolic pathways, making CMPPA a candidate for further exploration in drug development.
Toxicity and Safety Profile
While the biological activity of CMPPA shows promise, it is essential to evaluate its toxicity. Preliminary studies suggest that CMPPA exhibits low toxicity levels in mammalian systems, indicating a favorable safety profile for potential applications.
Research Applications
This compound has diverse applications across several fields:
- Chemistry : Serves as a building block for synthesizing complex organic molecules.
- Biology : Investigated for its role in enzyme inhibition and as a ligand in biochemical assays.
- Medicine : Explored for therapeutic applications, particularly as an inhibitor of specific enzymes involved in disease processes.
- Industry : Utilized in producing specialty chemicals and agrochemicals.
Comparative Analysis with Similar Compounds
CMPPA can be compared with similar organophosphorus compounds to highlight its unique properties:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Aminomethylphosphonic Acid | Contains an amino group instead of a carboxylic group | Inhibitory effects on certain enzymes |
Phosphonoacetic Acid | Phosphonic acid group attached to acetic acid | Known for antiviral properties |
CMPPA | Both carboxylic and phosphonic acid groups | Broad range of biological interactions |
Case Study 1: Enzyme Interaction
In a study examining the interaction of CMPPA with specific enzymes, it was found that the compound effectively inhibited the activity of phosphatases, which are critical in various signaling pathways. The inhibition was dose-dependent, suggesting potential therapeutic implications in diseases where phosphatase activity is dysregulated.
Case Study 2: Larvicidal Activity
Another investigation focused on the larvicidal properties of CMPPA against Aedes aegypti, a vector for several viral diseases. Results indicated that CMPPA exhibited significant larvicidal activity, demonstrating LC50 values comparable to established insecticides. This finding opens avenues for developing environmentally friendly insecticides based on CMPPA.
Properties
IUPAC Name |
3-methyl-2-phosphonobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O5P/c1-3(2)4(5(6)7)11(8,9)10/h3-4H,1-2H3,(H,6,7)(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYRGQPQSLVCJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)P(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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